Improved Physicochemical Profile of Methyl 4-cyanopiperidine-4-carboxylate for CNS Drug Design
Methyl 4-cyanopiperidine-4-carboxylate exhibits a more favorable balance of lipophilicity and polarity compared to its ethyl ester analog, which is crucial for optimizing blood-brain barrier (BBB) penetration in central nervous system (CNS) drug candidates. The target compound has a lower calculated lipophilicity (XLogP3 = -0.1) [1] compared to ethyl 4-cyanopiperidine-4-carboxylate (estimated XLogP3 ≈ 0.5-1.0 based on structural data) , making it potentially more suitable for CNS targets where excessive lipophilicity can lead to off-target binding and poor pharmacokinetics. This difference is further supported by the lower molecular weight (168.19 g/mol) of the methyl ester compared to the ethyl analog (182.22 g/mol) .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.1 |
| Comparator Or Baseline | Ethyl 4-cyanopiperidine-4-carboxylate (CAS 123755-34-0): estimated XLogP3 ~0.5-1.0 |
| Quantified Difference | Estimated difference of at least 0.6 XLogP3 units |
| Conditions | Calculated values based on molecular structure; higher values indicate greater lipophilicity. |
Why This Matters
Lower lipophilicity is a key design criterion for CNS drugs to improve solubility, reduce plasma protein binding, and minimize off-target effects, making the methyl ester a more attractive starting material for certain CNS drug discovery programs.
- [1] Cas no 1206228-82-1 (Methyl 4-Cyanopiperidine-4-carboxylate). Kuujia. https://www.kuujia.com/cas-1206228-82-1.html View Source
